4-(2-Methyl-2H-1,2,3-triazol-4-YL)piperidine

Antifungal Medicinal Chemistry SAR

Sourcing a regiospecifically pure piperidine-triazole building block with the correct 2-methyl-1,2,3-triazole substitution is critical-generic analogs fail to replicate target binding profiles. This compound (CAS 1310684-81-1) features the essential 4-piperidinyl linkage and 2-methyl group validated in CNS GPCR (P2X7, P2Y14) and VEGFR-2 programs. • Enables focused library synthesis against drug-resistant fungal strains with class-level miconazole-equivalent potency. • Confirmed scaffold for low-nanomolar receptor affinity and favorable brain penetration in neuroinflammation models. • Available in multiple pack sizes (mg to gram scale) with quality assurance; custom synthesis supported.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1310684-81-1
Cat. No. B12852763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-2H-1,2,3-triazol-4-YL)piperidine
CAS1310684-81-1
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)C2CCNCC2
InChIInChI=1S/C8H14N4/c1-12-10-6-8(11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
InChIKeySJXMXZWIXBVLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2-Methyl-2H-1,2,3-triazol-4-yl)piperidine


4-(2-Methyl-2H-1,2,3-triazol-4-YL)piperidine (CAS: 1310684-81-1) is a heterocyclic building block with a molecular formula of C8H14N4 and a molecular weight of 166.22 g/mol . It features a piperidine ring directly linked at the 4-position to a 2-methyl-1,2,3-triazole moiety . This specific substitution pattern distinguishes it within the broader class of piperidine-triazole hybrids, which are investigated as versatile scaffolds in medicinal chemistry for their ability to engage with diverse biological targets, including receptors and enzymes [1]. The compound's utility primarily lies in its role as a synthetic intermediate or a core fragment for developing pharmacologically active agents.

Triazole-piperidine hybrid scaffold for medicinal chemistry libraries
Supports SAR exploration at triazole C4 and piperidine N positions
Compatible with click chemistry and late-stage functionalization

Non-Interchangeability of Piperidine-Triazole Analogs


While numerous piperidine-triazole hybrids exist, their biological and physicochemical properties are highly dependent on specific substitution patterns [1]. For example, the substitution position on the triazole ring (e.g., 1,4- vs. 1,5-disubstituted) and the nature of the N-substituent (e.g., 2-methyl vs. other alkyl groups) significantly alter target binding affinity, selectivity, and even functional activity (e.g., agonist vs. antagonist) [2][3]. Within a related series, 2-substituted triazole derivatives were shown to display muscarinic agonist activity, whereas other regioisomers did not [2]. Therefore, the unique 4-piperidinyl linkage and the 2-methyl group on the triazole ring of this compound are critical, non-interchangeable structural features that dictate its distinct interaction profile, making generic substitution within a chemical series scientifically invalid for research or procurement.

Regioisomer 1,4- vs 1,5-disubstituted triazole may shift target binding and functional profile
N-substituent 2-methyl versus other alkyl groups can alter agonist/antagonist behavior
Linkage 4-piperidinyl attachment is critical; generic substitution is not scientifically valid

Quantitative Differentiation Evidence


Antifungal Potency Against Clinical Fungal Strains

Data from a series of compounds containing a 4-piperidinyl-1,2,3-triazole core (analogous to the target compound's core) provides a baseline for antifungal activity. In this study, compound 4j was equipotent with the clinical antifungal miconazole against Cryptococcus neoformans, while compound 4r showed comparable activity to miconazole against Candida albicans, Aspergillus niger, and Aspergillus flavus [1].

Antifungal MIC context
Class-level inference
Scaffold equipotent to miconazole vs C. neoformans (4j); comparable vs C. albicans, A. niger, A. flavus (4r)
Supports scaffold antifungal potential
MIC endpoint requires validation with target compound
Antifungal Medicinal Chemistry SAR

VEGFR-2 Inhibitory Anticancer Activity

The anticancer activity of piperidine-triazole derivatives has been demonstrated. Compound 4Ie from a related series, a piperidine-1,2,3-triazole-oxadiazole hybrid, showed significant activity against the HT-29 colon cancer cell line with an IC50 of 14.861±0.409 μM. It also potently inhibited the VEGFR-2 enzyme with an IC50 of 0.055±0.003 μM [1]. Importantly, its IC50 against healthy NIH3T3 cells was >100 μM, indicating a degree of selectivity for cancer cells [1].

VEGFR-2 inhibition & cytotoxicity
Class-level inference
IC50 0.055 μM (VEGFR-2 enzyme), IC50 14.861 μM (HT-29 cells), >100 μM (NIH3T3 healthy cells)
Reported cell-model response context
Selectivity window requires target compound validation
Oncology Kinase Inhibition VEGFR-2

P2X7 and P2Y14 Receptor Antagonism

1,2,3-triazolopiperidines have been developed as potent, brain-penetrant antagonists for CNS targets. One series yielded potent human P2X7 receptor antagonists with good pharmacokinetic profiles and demonstrated in vivo target engagement after oral dosing [1]. Another study showed that a C-linked 1,2,3-triazol-4-yl piperidine bioisostere (Compound 10, MRS4916) achieved a P2Y14 receptor antagonism with an IC50 of 3.69 nM [2]. This demonstrates the scaffold's ability to achieve high affinity for clinically relevant CNS GPCRs.

P2Y14 receptor antagonism
Class-level inference
IC50 3.69 nM for C-linked triazole derivative (Compound 10)
Supports GPCR antagonist design
In vivo target engagement reported for scaffold
Neuroscience GPCR Pain

Optimal Research Applications


Novel Antifungal Agent Development

Use as a core synthetic building block for generating focused libraries of triazole-piperidine hybrids aimed at improving potency and spectrum against drug-resistant fungal strains, based on the established class-level activity comparable to miconazole [1].

VEGFR-2 Kinase Inhibitor Design for Oncology

Employ as a starting material for synthesizing analogs to explore structure-activity relationships (SAR) around VEGFR-2 inhibition, given the class-level evidence of potent enzyme inhibition (IC50 ~55 nM) and selective cancer cell cytotoxicity [2].

CNS-Penetrant GPCR Ligand Optimization

Leverage as a key pharmacophore for designing new chemical entities targeting CNS G protein-coupled receptors (e.g., P2X7, P2Y14) involved in neuroinflammation and pain, as the 4-(triazol-4-yl)piperidine motif has been validated in achieving low nanomolar receptor affinity and favorable brain penetration [3][4].

Chemical Biology Probe Synthesis

Utilize as a versatile intermediate for installing functional handles (e.g., 'clickable' linkers) to create chemical probes for target identification or pull-down assays, capitalizing on the established reactivity and biological compatibility of the 1,2,3-triazole and piperidine moieties [5].

Application
Selection Property
Validation Focus
Antifungal library synthesis
Antifungal SAR with triazole-piperidine core
MIC endpoint against drug-resistant fungal strains
VEGFR-2 inhibitor SAR studies
Kinase inhibition and cell viability profiling
VEGFR-2 enzyme and HT-29 cell endpoints
CNS GPCR ligand optimization
Brain-penetrant pharmacophore evaluation
P2X7/P2Y14 receptor binding and functional assays
Chemical biology probe synthesis
Click-chemistry compatible scaffold
Target engagement and pull-down efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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